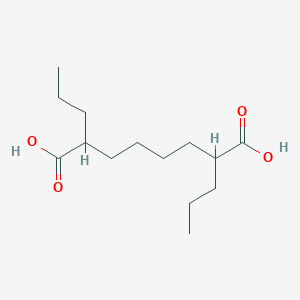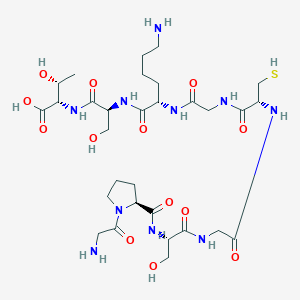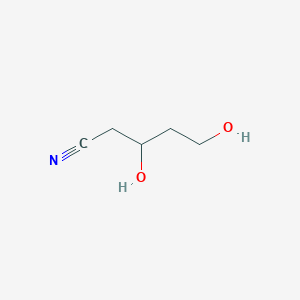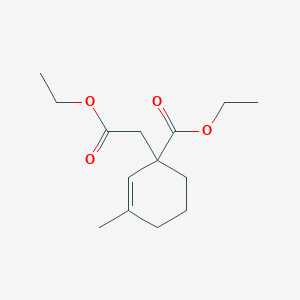![molecular formula C16H28N6S2 B14230188 1H-1,2,4-Triazole, 3,3'-[1,10-decanediylbis(thio)]bis[5-methyl- CAS No. 572916-45-1](/img/structure/B14230188.png)
1H-1,2,4-Triazole, 3,3'-[1,10-decanediylbis(thio)]bis[5-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-1,2,4-Triazole, 3,3’-[1,10-decanediylbis(thio)]bis[5-methyl-] is a complex organic compound belonging to the triazole family Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of two triazole rings connected by a decanediylbis(thio) linker and methyl groups at the 5-position of each triazole ring
準備方法
The synthesis of 1H-1,2,4-Triazole, 3,3’-[1,10-decanediylbis(thio)]bis[5-methyl-] involves multiple steps:
Formation of Triazole Rings: The triazole rings can be synthesized through the cyclization of thiosemicarbazide with formic acid, followed by oxidation to yield 1,2,4-triazole-3-thiol.
Linker Attachment: The decanediylbis(thio) linker is introduced through a series of alkylation reactions.
Methylation: The final step involves the methylation of the triazole rings at the 5-position using methyl iodide under basic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of catalysts and controlled reaction conditions.
化学反応の分析
1H-1,2,4-Triazole, 3,3’-[1,10-decanediylbis(thio)]bis[5-methyl-] undergoes various chemical reactions:
Oxidation: The thiol groups can be oxidized to disulfides using oxidizing agents like hydrogen peroxide.
Substitution: The triazole rings can undergo nucleophilic substitution reactions, where the methyl groups can be replaced by other functional groups.
Complex Formation: The compound can form coordination complexes with metal ions, which can be utilized in catalysis and material science.
Common reagents used in these reactions include hydrogen peroxide for oxidation, methyl iodide for methylation, and metal salts for complex formation. Major products formed include disulfides, substituted triazoles, and metal complexes.
科学的研究の応用
1H-1,2,4-Triazole, 3,3’-[1,10-decanediylbis(thio)]bis[5-methyl-] has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of triazole rings.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials.
作用機序
The mechanism of action of 1H-1,2,4-Triazole, 3,3’-[1,10-decanediylbis(thio)]bis[5-methyl-] involves its interaction with molecular targets through the triazole rings and thiol groups. The triazole rings can coordinate with metal ions, affecting enzymatic activities and cellular processes . The thiol groups can undergo redox reactions, influencing oxidative stress pathways . These interactions contribute to the compound’s biological and chemical effects.
類似化合物との比較
1H-1,2,4-Triazole, 3,3’-[1,10-decanediylbis(thio)]bis[5-methyl-] can be compared with other triazole derivatives:
1H-1,2,4-Triazole-3-thiol: Similar in structure but lacks the decanediylbis(thio) linker and methyl groups.
1H-1,2,3-Triazole: Contains a different arrangement of nitrogen atoms and lacks the thiol groups.
5-Amino-1H-1,2,4-triazole-3-carbohydrazide: Contains an amino group and carbohydrazide moiety, offering different reactivity and applications.
特性
CAS番号 |
572916-45-1 |
|---|---|
分子式 |
C16H28N6S2 |
分子量 |
368.6 g/mol |
IUPAC名 |
5-methyl-3-[10-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]decylsulfanyl]-1H-1,2,4-triazole |
InChI |
InChI=1S/C16H28N6S2/c1-13-17-15(21-19-13)23-11-9-7-5-3-4-6-8-10-12-24-16-18-14(2)20-22-16/h3-12H2,1-2H3,(H,17,19,21)(H,18,20,22) |
InChIキー |
VSDNJLQMNWLSQW-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=NN1)SCCCCCCCCCCSC2=NNC(=N2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



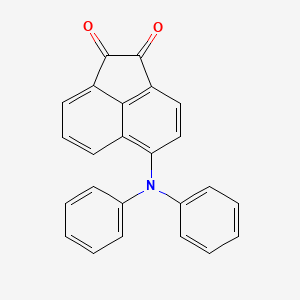
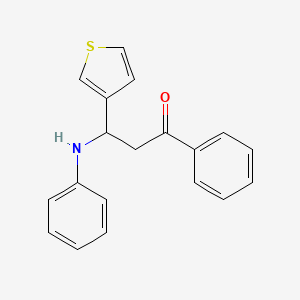
![N~2~,N~4~,N~6~-Tris[3,4,5-tris(decyloxy)phenyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B14230125.png)
![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-1,3-thiazole-2-carboxamide](/img/structure/B14230133.png)
